- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

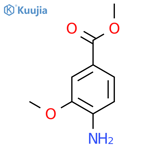

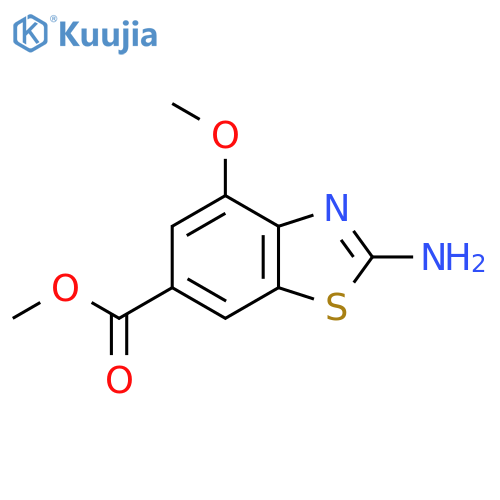

Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

955886-84-7 structure

Nome del prodotto:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

Numero CAS:955886-84-7

MF:C10H10N2O3S

MW:238.263000965118

MDL:MFCD23104009

CID:2951524

PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯

- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester

- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate

- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester

- BCP32184

- SY262627

- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester

- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)

- CS-0106404

- SCHEMBL642545

- SYZNSAWWLCRFFT-UHFFFAOYSA-N

- AC9617

- DB-142847

- BS-33359

- 955886-84-7

- MFCD23104009

- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

-

- MDL: MFCD23104009

- Inchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)

- Chiave InChI: SYZNSAWWLCRFFT-UHFFFAOYSA-N

- Sorrisi: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Proprietà calcolate

- Massa esatta: 238.04121336g/mol

- Massa monoisotopica: 238.04121336g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 277

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 103

- XLogP3: 1.9

Proprietà sperimentali

- Densità: 1.398

- Punto di ebollizione: 420 ºC

- Punto di infiammabilità: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M878330-50mg |

Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |

955886-84-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A499712-100mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 100mg |

$6.0 | 2025-02-26 | |

| Ambeed | A499712-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 250mg |

$8.0 | 2025-02-26 | |

| Aaron | AR00IJWH-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| Aaron | AR00IJWH-5g |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 5g |

$164.00 | 2025-02-28 | |

| A2B Chem LLC | AI64501-250mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 250mg |

$6.00 | 2024-07-18 | |

| abcr | AB594810-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |

955886-84-7 | 250mg |

€74.40 | 2024-04-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 97% | 1g |

¥115.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D920462-1g |

Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 95% | 1g |

$790 | 2025-02-26 | |

| eNovation Chemicals LLC | D961313-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 95% | 100mg |

$55 | 2025-02-27 |

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

Riferimento

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux

Riferimento

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

Riferimento

- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

Riferimento

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Riferimento

- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

Riferimento

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Riferimento

- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

Riferimento

- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

Riferimento

- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

Riferimento

- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Riferimento

- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

Riferimento

- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Riferimento

- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux

Riferimento

- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

Riferimento

- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Riferimento

- FXR receptor agonist and its preparation, China, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Riferimento

- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Riferimento

- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Letteratura correlata

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) Prodotti correlati

- 1368099-46-0(2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid)

- 610760-28-6(3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate)

- 938378-27-9(6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile)

- 885269-10-3(Benzonitrile,2-amino-5-fluoro-4-nitro-)

- 2309591-68-0(N-({[3,3'-bipyridine]-5-yl}methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide)

- 110932-26-8(1-Methyl-4-trifluoroacetylthiosemicarbazide)

- 879919-66-1(N-(6-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide)

- 2680669-16-1(benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate)

- 1806788-01-1(3-(Difluoromethyl)-2,6-dimethoxy-5-nitropyridine)

- 846063-59-0(ethyl 1-(7-methyl-2-oxo-2H-chromen-4-yl)methylpiperidine-4-carboxylate)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti